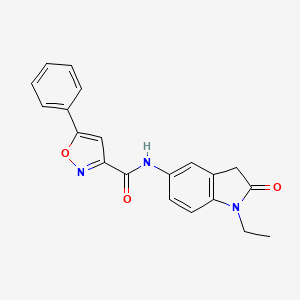

N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide

Description

N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide is a synthetic small molecule featuring a 5-phenylisoxazole-3-carboxamide scaffold linked to a 1-ethyl-2-oxoindolin-5-yl moiety. This structural combination integrates an isoxazole ring, known for its metabolic stability and bioactivity, with an indolinone group, which is frequently associated with kinase inhibition and anticancer properties.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-2-23-17-9-8-15(10-14(17)11-19(23)24)21-20(25)16-12-18(26-22-16)13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRQYTYONADPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indolin-2-one core. One common synthetic route includes the following steps:

Formation of Indolin-2-one: : The indolin-2-one core can be synthesized through the cyclization of an amino-substituted aniline derivative with a suitable keto compound.

Ethyl Esterification: : The indolin-2-one core is then ethylated to introduce the ethyl group at the 1-position.

Coupling with Phenylisoxazole-3-carboxamide: : The final step involves the coupling of the ethylated indolin-2-one with phenylisoxazole-3-carboxamide under appropriate reaction conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.

Reduction: : Reduction reactions can be performed to convert specific functional groups within the compound.

Substitution: : Substitution reactions can introduce different substituents at various positions on the indolin-2-one or phenylisoxazole rings.

Common reagents used in these reactions include oxidizing agents like KMnO4 (potassium permanganate) and reducing agents like LiAlH4 (lithium aluminium hydride). The major products formed from these reactions are typically derivatives with altered functional groups, which can further be used in various applications.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Biology: : The compound has been studied for its potential biological activities, including antitumor and antimicrobial properties.

Medicine: : Research has explored its use in developing new therapeutic agents for various diseases.

Industry: : Its unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of tumor growth or modulation of microbial activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ML327 (N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide)

- Structural Features: Retains the 5-phenylisoxazole-3-carboxamide group but replaces the indolinone moiety with a 2-hydroxynicotinamide-propyl chain.

- Biological Activity : Potent MET inducer in epithelial cancers, reducing tumor invasiveness. Demonstrates efficacy in neuroblastoma differentiation .

- Key Difference: The absence of the indolinone ring in ML327 suggests that MET induction may depend on the hydroxynicotinamide substituent rather than the indole-derived structure.

Compounds with Indolinone/Isoxazole Hybrid Structures

(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide

- Structural Features : Combines a 2-oxoindolin-3-ylidene core with fluorinated and methylated isoxazole substituents.

- Reported Activity: Exhibits a biological activity value of 6.554 (likely log-related, e.g., pIC50). The fluorine atom may enhance metabolic stability compared to non-halogenated analogs .

(E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide

- Structural Features : Similar to the above but substitutes fluorine with a hydroxyl group.

- Reported Activity : Higher activity value (6.815), suggesting hydroxylation improves binding affinity or solubility .

Comparison with Target Compound :

The target compound’s 1-ethyl-2-oxoindolin-5-yl group replaces the 3-ylidene acetamide linkage in these analogs. This difference may alter conformational flexibility and target engagement.

Antioxidant Activity in Pyrimidine-Isoxazole Carboxamides

N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide

- Electronic Properties: HOMO-LUMO gap = 4.35 eV. (4,6-Dimethylpyrimidin-2-ylamino)(5-p-tolylisoxazol-3-yl)methanol

Electronic Properties : HOMO-LUMO gap = 3.81 eV. Smaller gap correlates with stronger antioxidant activity .

Implications for Target Compound: While the target compound’s HOMO-LUMO data are unavailable, its 1-ethylindolinone substituent could modulate electron acceptance. If similar to pyrimidine analogs, a larger HOMO-LUMO gap might reduce antioxidant efficacy compared to derivatives with smaller gaps.

Mechanistic and Functional Insights

- MET Induction: ML327’s activity highlights the importance of the hydroxynicotinamide side chain in modulating epithelial plasticity. The target compound’s indolinone group may instead target kinases or apoptosis pathways .

- Antioxidant Potential: Smaller HOMO-LUMO gaps (e.g., 3.81 eV) enhance electron donation, critical for radical scavenging. The target compound’s indolinone moiety, with possible electron-withdrawing effects, may reduce this capacity compared to pyrimidine derivatives .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features an indolinone core combined with a phenylisoxazole moiety, which is crucial for its biological activity. The synthesis typically involves:

- Formation of the Indolinone Core : This is achieved through cyclization reactions involving an appropriate aniline derivative.

- Ethylation : The indolinone core is ethylated using ethyl iodide or bromide.

- Coupling with Phenylisoxazole : The final product is obtained by coupling the ethylated indolinone with 5-phenylisoxazole-3-carboxylic acid derivatives.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.

- Receptor Modulation : It can interact with cell surface receptors, modulating signaling pathways that affect cell growth and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro assays demonstrated IC50 values in the micromolar range, indicating significant potency against these malignancies .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

- Bactericidal Effects : It has shown effectiveness against Gram-positive bacteria, particularly Staphylococcus spp., with minimal cytotoxicity towards human cell lines . This suggests a favorable therapeutic index for potential use as an antimicrobial agent.

Case Studies and Research Findings

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization of indolinone precursors and coupling with isoxazole derivatives. Key parameters include:

- Temperature : Controlled heating (70–100°C) during amide bond formation to avoid decomposition .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of coupling agents like HATU or EDCI for efficient carboxyl activation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the final product .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields (e.g., 18% vs. 60%) for this compound?

Methodological Answer:

Yield discrepancies often arise from variations in:

- Reagent stoichiometry : Excess isoxazole-3-carboxylic acid (1.2–1.5 equiv) improves coupling efficiency .

- Reaction time : Extended durations (24–48 hrs) under inert atmospheres (N₂/Ar) enhance completion .

- Byproduct management : Intermediate purification (e.g., recrystallization) before the final step reduces side reactions .

- Alternative methods : Ultrasound-assisted synthesis reduces reaction time and improves yields by 20–30% compared to traditional heating .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the indolinone and isoxazole moieties (e.g., δ 10.36 ppm for amide protons ).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

- Mass spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₃O₃: 348.1342) .

Advanced Question: How do computational studies (e.g., HOMO-LUMO gaps) predict the antioxidant activity of this compound?

Methodological Answer:

- HOMO-LUMO analysis : A smaller energy gap (ΔE = 3.81 eV vs. 4.35 eV in analogs) correlates with higher electron-donating capacity and antioxidant potential .

- Contradictions : Experimental assays (e.g., DPPH radical scavenging) may conflict with computational predictions due to solvent effects or intermolecular interactions not modeled in silico .

- Validation : Cross-referencing with experimental IC₅₀ values ensures reliability of computational models .

Basic Question: What biological targets are associated with this compound?

Methodological Answer:

- Enzyme inhibition : Potential interaction with kinases (e.g., EGFR) or proteases due to the indolinone core’s ATP-mimetic properties .

- Receptor binding : The isoxazole moiety may target G-protein-coupled receptors (GPCRs) involved in inflammation or apoptosis .

- In vitro assays : Use luciferase-based reporter systems or fluorescence polarization to quantify target engagement .

Advanced Question: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic optimization : Modify logP via substituents (e.g., fluorophenoxy groups) to enhance bioavailability .

- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethyl group oxidation) .

- Species-specific differences : Compare murine vs. human CYP450 isoform activity to explain efficacy gaps .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicity data : Classified as Acute Toxicity Category 4 (oral LD₅₀ > 300 mg/kg); use PPE (gloves, goggles) to prevent skin/eye irritation .

- Waste disposal : Neutralize with dilute NaOH before disposal to hydrolyze reactive groups .

Advanced Question: How can structure-activity relationship (SAR) studies improve selectivity for cancer vs. normal cells?

Methodological Answer:

- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance cytotoxicity selectivity .

- 3D-QSAR models : Use CoMFA/CoMSIA to predict spatial requirements for target binding while minimizing off-target effects .

- In vivo zebrafish models : Rapidly assess tumor-specific uptake and toxicity .

Basic Question: What solvents are compatible with this compound for formulation studies?

Methodological Answer:

- High solubility : DMSO or PEG-400 for in vitro assays (up to 10 mM) .

- Low solubility : Nanoemulsions or cyclodextrin complexes improve aqueous stability for in vivo dosing .

Advanced Question: How do crystallographic studies inform molecular docking simulations?

Methodological Answer:

- X-ray data : Bond lengths/angles (e.g., C=O at 1.23 Å) refine force field parameters in docking software (e.g., AutoDock Vina) .

- Contradictions : Discrepancies between crystallographic poses and docking results highlight the need for induced-fit models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.